N-(3-isothiocyanatopropyl)-N-methylaniline
Overview
Description
N-(3-isothiocyanatopropyl)-N-methylaniline, also known as MITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. MITC is widely used in the synthesis of various compounds and has shown promising results in the field of biomedical research.
Scientific Research Applications
Isothiocyanates in Cancer Research
Isothiocyanates, sourced from cruciferous vegetables, have been extensively studied for their anti-cancer properties. They demonstrate a range of bioactivities including anti-proliferative, pro-apoptotic, anti-inflammatory, anti-migratory, and anti-angiogenic effects against various cancers. Isothiocyanates modulate significant signaling pathways like PI3K, MAPK, WNT, and NFkB, and affect the epigenetic machinery by regulating DNA methyltransferases, histone modifiers, and miRNA expression. This regulatory effect enhances transcriptional modulation of key cellular regulators, highlighting their potential in cancer prevention and therapy (Sundaram et al., 2021).
Chemopreventive Properties
Isothiocyanates are potent inhibitors of carcinogenesis, showing significant results in animal models of lung and esophageal cancer. They selectively inhibit cytochrome P450 enzymes involved in carcinogen metabolic activation, induce Phase II enzymes, and enhance apoptosis. These properties suggest their role in chemoprevention, with phenethyl isothiocyanate being developed as a chemopreventive agent against lung cancer due to its effectiveness in inhibiting lung tumor induction by tobacco-specific nitrosamines (Hecht, 2000).
properties
IUPAC Name |
N-(3-isothiocyanatopropyl)-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-13(9-5-8-12-10-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCEEIXYZPQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN=C=S)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isothiocyanatopropyl)-N-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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